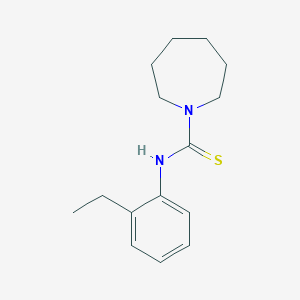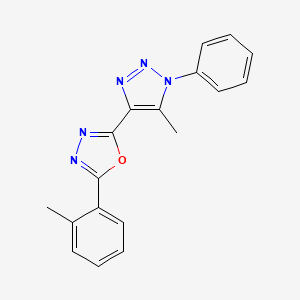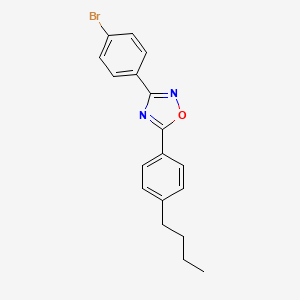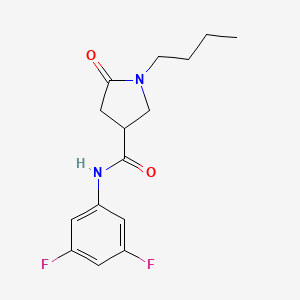
N-(2-ethylphenyl)-1-azepanecarbothioamide
説明
N-(2-ethylphenyl)-1-azepanecarbothioamide, also known as AET, is a chemical compound that has been widely studied for its potential applications in scientific research. AET belongs to the class of thioamides, which are known for their diverse biological activities. In
作用機序
The exact mechanism of action of N-(2-ethylphenyl)-1-azepanecarbothioamide is not fully understood, but it is believed to involve the modulation of GABA-A receptor activity. N-(2-ethylphenyl)-1-azepanecarbothioamide has been shown to enhance the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and a reduction in anxiety, seizures, and other neurological disorders.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-1-azepanecarbothioamide has been shown to have a variety of biochemical and physiological effects in animal models. N-(2-ethylphenyl)-1-azepanecarbothioamide has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. N-(2-ethylphenyl)-1-azepanecarbothioamide has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter, in the brain. This may contribute to its anticonvulsant effects. In addition, N-(2-ethylphenyl)-1-azepanecarbothioamide has been found to have antioxidant properties, which may contribute to its radioprotective effects.
実験室実験の利点と制限
One of the main advantages of N-(2-ethylphenyl)-1-azepanecarbothioamide for lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of neuronal activity and the study of GABAergic signaling pathways. However, N-(2-ethylphenyl)-1-azepanecarbothioamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses. Careful dosing and safety precautions must be taken when working with N-(2-ethylphenyl)-1-azepanecarbothioamide in the lab.
将来の方向性
There are several future directions for the study of N-(2-ethylphenyl)-1-azepanecarbothioamide. One area of interest is the development of N-(2-ethylphenyl)-1-azepanecarbothioamide derivatives with improved solubility and selectivity for the GABA-A receptor. These derivatives may have potential applications in the treatment of neurological disorders such as anxiety and epilepsy. Another area of interest is the study of N-(2-ethylphenyl)-1-azepanecarbothioamide as a radioprotective agent, as it may have potential applications in the treatment of cancer. Further research is needed to fully understand the mechanism of action and potential applications of N-(2-ethylphenyl)-1-azepanecarbothioamide in scientific research.
In conclusion, N-(2-ethylphenyl)-1-azepanecarbothioamide is a chemical compound with potential applications in various areas of scientific research. N-(2-ethylphenyl)-1-azepanecarbothioamide has been studied for its potential use as a modulator of the GABA-A receptor, an anticonvulsant, anxiolytic, and sedative agent, and a radioprotective agent. While N-(2-ethylphenyl)-1-azepanecarbothioamide has some limitations for lab experiments, it has several advantages, including its high potency and selectivity for the GABA-A receptor. Further research is needed to fully understand the potential applications of N-(2-ethylphenyl)-1-azepanecarbothioamide in scientific research.
科学的研究の応用
N-(2-ethylphenyl)-1-azepanecarbothioamide has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and toxicology. N-(2-ethylphenyl)-1-azepanecarbothioamide has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and seizures. N-(2-ethylphenyl)-1-azepanecarbothioamide has also been found to have anticonvulsant, anxiolytic, and sedative properties in animal models. In addition, N-(2-ethylphenyl)-1-azepanecarbothioamide has been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced DNA damage.
特性
IUPAC Name |
N-(2-ethylphenyl)azepane-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-2-13-9-5-6-10-14(13)16-15(18)17-11-7-3-4-8-12-17/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNOCHPMEYADCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-3-[3-(3-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4692525.png)
![3-{[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4692533.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone](/img/structure/B4692556.png)
![N-1,3-benzothiazol-2-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4692561.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4692568.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4692573.png)

![3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4692590.png)


![5-cyclopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4692618.png)
![5-benzylidene-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4692634.png)